3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine
Description
3-(4-Methanesulfonylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine is a pyridazine derivative featuring a methanesulfonyl-substituted piperazine moiety at position 3 and a 2-methylphenyl group at position 4. This compound is structurally related to kinase inhibitors and anti-inflammatory agents, though its specific pharmacological profile remains under investigation. Its synthesis typically involves nucleophilic substitution reactions between chloropyridazine precursors and substituted piperazines, as seen in analogous compounds .
Propriétés
IUPAC Name |
3-(2-methylphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-13-5-3-4-6-14(13)15-7-8-16(18-17-15)19-9-11-20(12-10-19)23(2,21)22/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODXACTXYAXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the methanesulfonylpiperazine and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Applications De Recherche Scientifique
3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic settings or as a research tool.
Comparaison Avec Des Composés Similaires
Structural Analogues with Modified Piperazine Substituents
A. 3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine (CAS 100241-46-1)
- Structural Difference : Replaces the methanesulfonyl group with a methoxy (OCH₃) group.
- Impact : The methoxy group is electron-donating, reducing hydrogen-bond acceptor capacity compared to the sulfonyl group. This diminishes interactions with polar enzyme pockets, as observed in reduced kinase inhibitory activity in similar compounds .
- Activity : Primarily explored in CNS disorders due to enhanced blood-brain barrier permeability .
B. 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone
- Structural Difference: Contains a 2-fluorophenylpiperazine and a pyridazinone core (vs. pyridazine).
- Impact: Fluorine increases metabolic stability and lipophilicity. The pyridazinone ring introduces a hydrogen-bond donor, enhancing antinociceptive activity in preclinical models .
- Activity : Demonstrated analgesic effects in rodent studies, with EC₅₀ values ~10 μM .
C. 5-(2-Fluoro-6-methoxyphenyl)-3-(6-(4-methylpiperazin-1-yl)pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridazine (DW21302-A)
- Structural Difference : Incorporates a pyrazolo-pyridazine scaffold and a 4-methylpiperazine.
- Impact : The methylpiperazine offers moderate basicity (pKa ~7.5), favoring solubility at physiological pH. The fluorophenyl group enhances kinase selectivity (e.g., HPK1 inhibition, IC₅₀ = 0.8 nM) .
Comparison Summary (Piperazine Substituents):
Analogues with Modified Aryl Groups at Position 6
A. 3-(4-Methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
- Structural Difference : Replaces 2-methylphenyl with 2-methoxyphenyl.
- Impact : Methoxy increases polarity but reduces steric bulk compared to methyl. This reduces membrane permeability but improves solubility (logP ~2.1 vs. ~2.8 for the target compound) .
B. 6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine
- Structural Difference : Substitutes phenyl with a heterocyclic triazolo-pyridazine system.
- Impact : The triazolo group enhances π-stacking with tyrosine kinases, leading to potent antineoplastic activity (IC₅₀ < 1 nM in B-cell lymphoma models) .
C. 3-Phenyl-6-(4’-tolyl)(1,2,4)triazolo(4,3-b)pyridazine
- Structural Difference : Uses a tolyl (4-methylphenyl) group and triazolo fusion.
- Impact : Exhibits broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL against S. aureus and E. coli), attributed to the planar triazolo ring enhancing DNA intercalation .
Comparison Summary (Aryl Groups):
Pharmacokinetic and Toxicity Comparisons
- Metabolic Stability : The methanesulfonyl group in the target compound likely improves metabolic stability over methyl or methoxy analogues, as sulfonyl groups resist oxidative degradation .
- Toxicity : Piperazine derivatives with electron-withdrawing groups (e.g., sulfonyl) show reduced hERG channel binding (IC₅₀ > 10 μM) compared to basic piperazines (e.g., 4-methylpiperazine, IC₅₀ ~2 μM), lowering cardiac toxicity risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
